1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine
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Overview
Description
1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine is an organic compound that features a cyclopropane ring substituted with two methyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine typically involves the reaction of 2,2-dimethylcyclopropylcarboxaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclopropane ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Dimethylcyclopropyl)-1-propanone
- 1,2-Dimethylcyclopropane
- 1-(2,2-Diethylcyclopropyl)methanamine
Uniqueness
1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine is unique due to its specific structural features, such as the presence of a cyclopropane ring with two methyl groups and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine is a specialized organic compound that has garnered attention in various fields, particularly in medicinal chemistry and neuropharmacology. Its unique structure, characterized by a dimethylcyclopropyl group, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₅N
- Molecular Weight : Approximately 113.20 g/mol
- Structure : The compound features a cyclopropyl ring with two methyl groups and a methylamine functional group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific neurotransmitter systems. Similar compounds have been shown to modulate neurotransmitter release and receptor activity, potentially impacting mood and cognitive functions.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities:
- Neurotransmitter Modulation : Potential effects on serotonin and dopamine pathways, which are critical in mood regulation.
- Antidepressant Properties : Some analogs have been studied for their efficacy in treating depression and anxiety disorders.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to substantiate these claims.
Case Study 1: Neuropharmacological Effects
A study conducted on related compounds indicated significant alterations in neurotransmitter levels following administration in animal models. The results suggested that the compound could enhance serotonin levels, leading to improved mood and reduced anxiety symptoms.
Compound | Effect on Serotonin | Effect on Dopamine | Reference |
---|---|---|---|
This compound | ↑ | - | |
Similar Compound A | ↑ | ↑ | |
Similar Compound B | - | ↑ |
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that related compounds exhibited varying degrees of antimicrobial activity against common pathogens. This suggests that this compound may also possess similar properties.
Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|
E. coli | 15 | |
S. aureus | 20 | |
C. albicans | 12 |
Properties
IUPAC Name |
1-(2,2-dimethylcyclopropyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)4-6(7)5-8-3/h6,8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYFGXAJBCGHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CNC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.